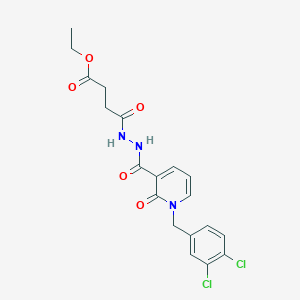![molecular formula C17H13N5O B2402860 4-アミノ-1,5-ジフェニル-1H-ピラゾロ[3,4-d]ピリミジン-6(5H)-オン CAS No. 912903-17-4](/img/structure/B2402860.png)
4-アミノ-1,5-ジフェニル-1H-ピラゾロ[3,4-d]ピリミジン-6(5H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
科学的研究の応用
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
Target of Action
Similar compounds have been reported to target cyclin-dependent kinases (cdks), which play a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk inhibitors can halt cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle regulation pathway, leading to downstream effects such as apoptosis .
Result of Action
The compound has shown promising cytotoxicity against tested cancer cell lines in in vitro and in vivo cancer models . It successfully inhibited cell cycle progression and displayed good apoptosis in A549 cells . It significantly induced caspase-3 activation and suppressed NF-κB and IL-6 activation .
生化学分析
Biochemical Properties
The compound 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been found to interact with certain enzymes and proteins. Specifically, it has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 . CDK2 is an enzyme that plays a crucial role in cell cycle progression, and its inhibition can lead to the arrest of cell proliferation .
Cellular Effects
In terms of cellular effects, 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one has been shown to significantly inhibit the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Molecular docking simulations have confirmed that the compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3,5-diphenylpyrazole with formamide under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyrimidine structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolopyrimidines.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares the core structure but lacks the amino and diphenyl substitutions.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
4-Amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one is unique due to its specific substitutions, which enhance its biological activity and specificity towards CDK2 inhibition .
特性
IUPAC Name |
4-amino-1,5-diphenylpyrazolo[3,4-d]pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c18-15-14-11-19-22(13-9-5-2-6-10-13)16(14)20-17(23)21(15)12-7-3-1-4-8-12/h1-11H,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIOZSHCDBWZQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=NN(C3=NC2=O)C4=CC=CC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 2-((methoxycarbonyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2402777.png)




![2,6-diphenyl-4-[3-(trifluoromethyl)phenyl]-4H-1,3,5-thiadiazine](/img/structure/B2402787.png)


![(2E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B2402790.png)
![N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}FURAN-3-CARBOXAMIDE](/img/structure/B2402794.png)




